3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of ethyl 3-aminopropanoate with 2-methylbutan-2-yl isothiocyanate, followed by cyclization with hydrazine hydrate to form the thiadiazole ring. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-methylbutan-2-yl group derivatives: These compounds share a similar structural motif and exhibit comparable biological activities.
Thiadiazole derivatives: Other thiadiazole compounds with different substituents may have similar applications but differ in their potency and specificity.
Uniqueness
3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and thiadiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H21N3O2S |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H21N3O2S/c1-5-12(3,4)10-14-15-11(18-10)13-9(16)7-8-17-6-2/h5-8H2,1-4H3,(H,13,15,16) |
InChI Key |
RVXKWPIEUWXWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)CCOCC |
Origin of Product |
United States |
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